molecular formula C11H14BrN B1149325 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1203683-45-7

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B1149325
CAS-Nummer: 1203683-45-7
Molekulargewicht: 240.144
InChI-Schlüssel: NNAZVIVENNJMRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (8-Bromo-4,4-DMTI) is an organic compound that belongs to the class of isoquinolines. It is a derivative of the isoquinoline family, a group of compounds that are known for their pharmacological properties. 8-Bromo-4,4-DMTI is a white, crystalline solid that has been used in scientific research for its chemical and pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Synthesis of Competitive AMPA Receptor Antagonist

A study by Geng Min (2011) explored the synthesis of a competitive AMPA receptor antagonist, SPD 502, using a precursor closely related to 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. The process involved multiple steps, including nitration, methylation, reduction, Sandmeyer isatin synthesis, Suzuki coupling, condensation, and basic hydrolysis, demonstrating the compound's utility in synthesizing complex molecular architectures for neurological applications Geng Min, Chinese Journal of Pharmaceuticals, 2011.

Brominated Tetrahydroisoquinolines in Marine Algae

Ming Ma et al. (2007) identified brominated tetrahydroisoquinolines in the red alga Rhodomela confervoides. These compounds, including variations of the core structure of interest, were isolated alongside bromophenols and a brominated tyrosine derivative, highlighting the compound's presence in natural products and its potential biological activities Ming Ma, Journal of natural products, 2007.

Synthesis of 8-Substituted Tetrahydroisoquinolines

Research by M. Rey, T. Vergnani, and A. Dreiding (1985) presented a general route to synthesize 8-substituted 2-Methyl-1,2,3,4-tetrahydroisoquinolines, showcasing the versatility of this scaffold in generating diverse derivatives through modifications at the 8-position. This work underlines the structural adaptability of such compounds in chemical synthesis M. Rey, Helvetica Chimica Acta, 1985.

Evaluation of Anesthetic Activity and Toxicity

A. Azamatov et al. (2023) evaluated the local anesthetic activity, acute toxicity, and structure–toxicity relationship of synthesized 1-Aryltetrahydroisoquinoline alkaloid derivatives. Through both in vivo and in silico studies, they identified compounds with significant local anesthetic activity and low toxicity, suggesting potential therapeutic applications A. Azamatov, Molecules, 2023.

Metal Complexes with Tetrahydroisoquinoline Derivatives

V. I. Sokol et al. (2004) synthesized coordination compounds using 3,3-dimethyl-1-N-phenylimino-1,2,3,4-tetrahydroisoquinoline and its derivatives with various transition metals, exploring the compounds' potential in forming metal complexes. This work indicates the utility of such structures in the development of new materials or catalytic systems V. I. Sokol, Russian Journal of Inorganic Chemistry, 2004.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

The primary targets of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline are currently unknown. This compound is a derivative of tetrahydroisoquinoline, a class of compounds known to interact with various biological targets . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Tetrahydroisoquinoline derivatives can exhibit a wide range of interactions with their targets, including competitive inhibition, allosteric modulation, or covalent binding

Biochemical Pathways

Tetrahydroisoquinoline derivatives can impact a variety of biochemical pathways depending on their specific targets

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. For instance, the compound is stored at room temperature , suggesting that it is stable under these conditions.

Biochemische Analyse

Biochemical Properties

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, this compound has been found to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival . Furthermore, this compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins . These changes in gene expression can lead to modifications in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context. For example, it has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . By inhibiting MAO, this compound can increase the levels of neurotransmitters in the brain, potentially affecting mood and behavior . Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to the breakdown of the compound, affecting its efficacy and reliability in experiments . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety .

Eigenschaften

IUPAC Name

8-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAZVIVENNJMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745183
Record name 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203682-59-0
Record name 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.